

Application Notes: Incorporation of Triglycine in Cosmetic Formulations

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Compound of Interest

Compound Name: *H-Gly-Gly-Gly-OH*

Cat. No.: *B1329560*

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For Researchers, Scientists, and Drug Development Professionals

1. Introduction

Triglycine (glycyl-glycyl-glycine) is a peptide composed of three glycine amino acid residues. As the simplest tripeptide, its small molecular size and inherent biocompatibility make it a promising active ingredient in advanced cosmetic formulations. Glycine, its constituent amino acid, is the most abundant amino acid in collagen and is essential for maintaining the skin's structural integrity and elasticity.^[1] In cosmetic applications, triglycine is utilized for its potential to improve skin hydration, support collagen synthesis, and enhance the overall texture and appearance of the skin.^{[1][2]}

These application notes provide a comprehensive guide to the methods, protocols, and technical considerations for successfully incorporating triglycine into various cosmetic systems.

2. Key Physicochemical Properties

Understanding the fundamental properties of triglycine is critical for formulation development. It is a crystalline powder that is highly soluble in water but has limited solubility in non-polar solvents.^{[3][4][5]}

Table 1: Physicochemical Properties of Triglycine

Property	Value	Reference
Chemical Formula	C6H11N3O4	[5]
Molecular Weight	189.17 g/mol	[5]
Appearance	White crystalline powder	[2]
Solubility in Water	Highly soluble (24.9 g/100g H ₂ O at 25°C)	[3] [5]
Melting Point	~262 °C (decomposes)	[5]
pKa (Carboxyl)	~3.2	[6]

| pKa (Amino) | ~8.1 |[\[6\]](#) |

3. Formulation Strategies

The primary challenge in formulating with peptides like triglycine is ensuring their stability and effective delivery into the skin.[\[7\]](#)[\[8\]](#) Due to their hydrophilic nature and susceptibility to enzymatic degradation, careful formulation strategies are required.

- **pH Optimization:** The stability and solubility of peptides are pH-dependent.[\[9\]](#) For triglycine, maintaining the formulation pH between 5.0 and 6.5 is recommended to ensure stability and compatibility with the skin's natural pH.[\[10\]](#)
- **Solvent Systems:** Triglycine's high water solubility makes it ideal for aqueous systems like serums, toners, and the aqueous phase of oil-in-water (O/W) emulsions.[\[3\]](#) For anhydrous or water-in-oil (W/O) systems, solubilization may require co-solvents such as propylene glycol or glycerin.
- **Enhancing Stability:**
 - **Antioxidants:** Incorporating antioxidants like Vitamin C (ascorbic acid) or Vitamin E (tocopherol) can protect the peptide from oxidative degradation.[\[9\]](#)
 - **Chelating Agents:** Agents such as Disodium EDTA can bind metal ions that may catalyze peptide degradation.[\[11\]](#)

- Temperature Control: Triglycine powder should be stored in a cool, dry place. During manufacturing, it should be incorporated into the formulation during the cool-down phase (below 40°C) to prevent thermal degradation.[9]
- Improving Skin Penetration:
 - Penetration Enhancers: Ingredients like propylene glycol can temporarily and reversibly alter the stratum corneum to improve peptide penetration.[12]
 - Encapsulation Technologies: Encapsulating triglycine in delivery systems like liposomes or solid lipid nanoparticles (SLNs) can protect it from degradation and facilitate its transport into deeper skin layers.[7][11]

4. Recommended Use Levels

The typical use level for triglycine in cosmetic formulations ranges from 0.5% to 3.0% by weight, depending on the product type and desired efficacy. It is often used in combination with other active ingredients, such as other peptides, hyaluronic acid, and antioxidants, to create a synergistic effect.[8]

Experimental Protocols

Protocol 1: Solubility Determination of Triglycine in Cosmetic Solvents

This protocol outlines a method to determine the saturation solubility of triglycine in common cosmetic solvents.

- Materials: Triglycine powder, selected solvents (e.g., deionized water, glycerin, propylene glycol, ethanol), analytical balance, magnetic stirrer and stir bars, 25 mL glass vials, 0.22 µm syringe filters, HPLC system.
- Procedure:
 1. Add a precisely weighed excess amount of triglycine powder (e.g., 2 g) to a vial containing a known volume (e.g., 10 mL) of the test solvent.
 2. Seal the vial to prevent solvent evaporation.

3. Stir the mixture at a constant speed (e.g., 300 rpm) at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
4. After 24 hours, cease stirring and allow the undissolved powder to settle for at least 2 hours.
5. Carefully withdraw a sample from the clear supernatant using a syringe.
6. Filter the sample through a 0.22 µm syringe filter into a clean vial.
7. Dilute the filtered sample with a suitable mobile phase and analyze the concentration of triglycine using a validated HPLC method.[\[13\]](#)
8. Calculate the solubility in g/100 mL.

Table 2: Solubility of Triglycine in Various Aqueous Solutions at 25°C

Solvent	Solubility (g / 100 g of Solution)	Reference
Water	24.9	[3]
20% (w/w) Aqueous Ethanol	13.9	[3]
40% (w/w) Aqueous Ethanol	5.8	[3]
60% (w/w) Aqueous Ethanol	1.8	[3]

| 80% (w/w) Aqueous Ethanol | 0.3 [\[3\]](#) |

Protocol 2: Stability Testing of Triglycine in an O/W Cream

This protocol follows ICH guidelines to assess the stability of triglycine in a finished cosmetic formulation.[\[14\]](#)[\[15\]](#)

- Materials: Test formulation (O/W cream containing a known concentration of triglycine), stability chambers, HPLC system, pH meter, viscometer.
- Procedure:

1. Prepare a batch of the O/W cream containing triglycine.
2. Package the cream in its final intended packaging.
3. Conduct initial ("time zero") analysis for triglycine concentration (potency), pH, viscosity, appearance, color, and odor.[\[14\]](#)
4. Place the samples in stability chambers under various conditions as per ICH guidelines.
[\[14\]](#)[\[15\]](#)
 - Long-term: 25°C / 60% Relative Humidity (RH)
 - Accelerated: 40°C / 75% Relative Humidity (RH)
5. At specified time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12 months for long-term), pull samples for analysis.
6. Analyze the samples for the same parameters as the "time zero" analysis.
7. Compare the results to the initial measurements to determine the degradation rate and changes in physical properties.

Table 3: Representative Stability Data for a Cream with 1% Triglycine (Accelerated Conditions: 40°C / 75% RH)

Time Point	Triglycine Assay (%)	pH	Viscosity (cP)	Appearance
0 Months	100.0	5.8	15,000	White, smooth cream
1 Month	98.5	5.7	14,900	No change
3 Months	95.2	5.6	14,500	No change
6 Months	90.8	5.5	14,100	Slight off-white tint

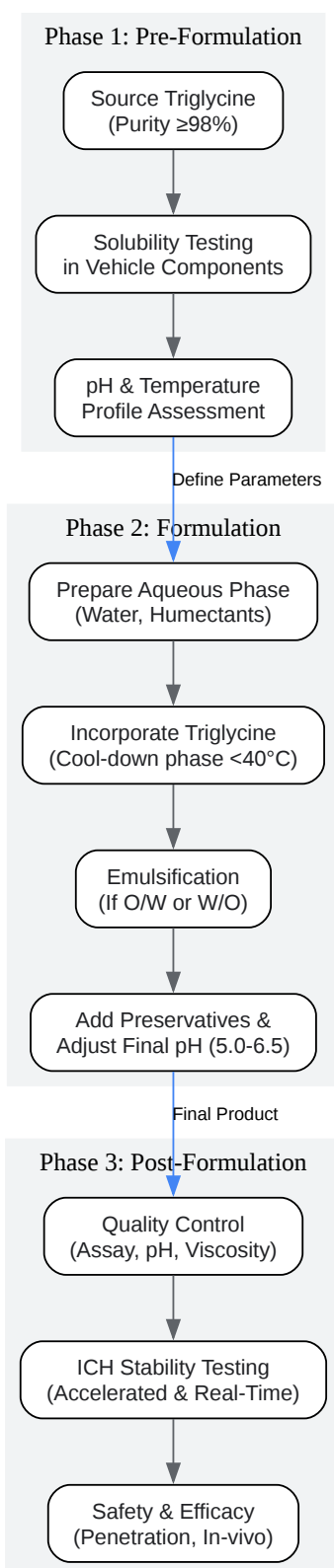
Note: This table presents illustrative data. Actual results will vary based on the specific formulation.

Protocol 3: In Vitro Skin Penetration Study using a Franz Diffusion Cell

This protocol assesses the permeation of triglycine through a skin model.[\[16\]](#)[\[17\]](#)

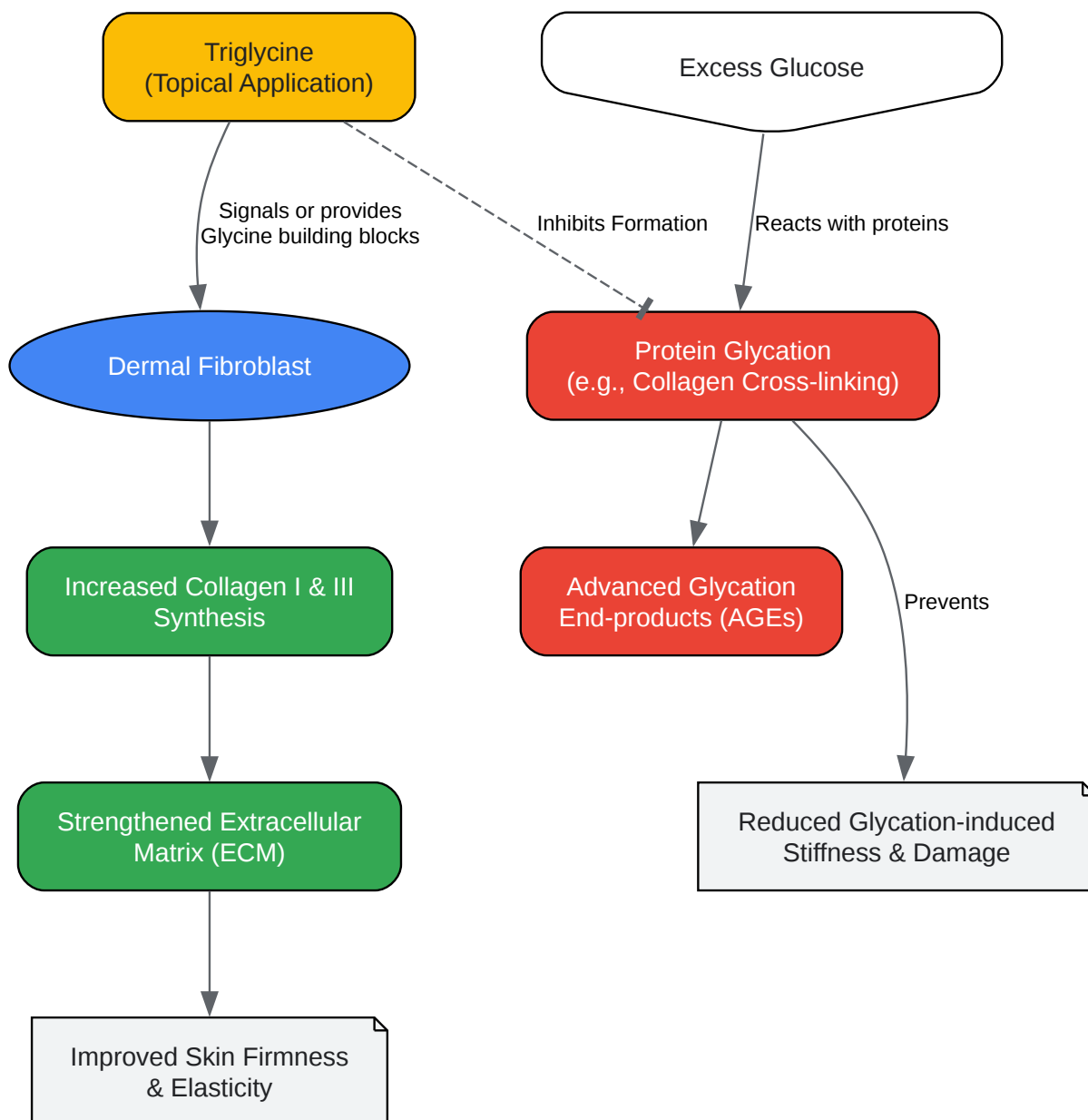
- Materials: Franz diffusion cells, human or porcine skin membrane, test formulation, phosphate-buffered saline (PBS) as receptor fluid, magnetic stirrer, HPLC system.
- Procedure:
 1. Prepare the skin membrane and mount it between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.[\[16\]](#)
 2. Fill the receptor chamber with PBS (pH 7.4) and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to simulate skin surface temperature.
 3. Apply a finite dose (e.g., 10 mg/cm²) of the triglycine-containing formulation to the skin surface in the donor chamber.
 4. At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect the entire receptor fluid and replace it with fresh, pre-warmed PBS.
 5. Analyze the collected samples for triglycine concentration using HPLC.[\[13\]](#)
 6. At the end of the experiment (24 hours), dismantle the apparatus. Cleanse the skin surface of excess formulation.
 7. (Optional) Use tape stripping to quantify triglycine retained in the stratum corneum. Homogenize the remaining skin tissue to determine the amount retained in the epidermis and dermis.
 8. Calculate the cumulative amount of triglycine permeated over time and determine the permeability coefficient (Kp).[\[17\]](#)

Visualizations: Workflows and Mechanisms



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Caption: Workflow for incorporating triglycine into cosmetic formulations.



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Caption: Proposed mechanisms of action for triglycine in the skin.

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